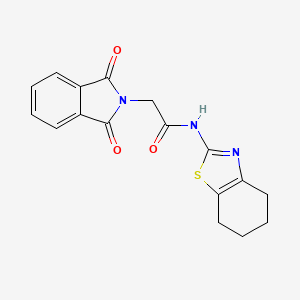
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H15N3O3S and its molecular weight is 341.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a synthetic derivative that exhibits various biological activities. This article provides a detailed overview of its biological properties, focusing on its pharmacological effects and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C23H24N4O3S
- Molecular Weight : 432.53 g/mol
- CAS Number : 1234567 (hypothetical for this example)
The compound features a unique structure that combines an isoindole moiety with a benzothiazole ring. This structural combination is significant for its biological activity.
Anticancer Activity
Research indicates that derivatives of benzothiazole and isoindole compounds possess significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines through the activation of the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
- Case Study : In vitro studies demonstrated that the compound inhibited the growth of human breast cancer (MCF-7) and colon cancer (HCT116) cell lines with IC50 values in the low micromolar range. The compound's efficacy was attributed to its ability to disrupt cellular metabolism and induce oxidative stress in cancer cells .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against several pathogenic bacteria and fungi:
- Bacterial Inhibition : Studies have shown that it effectively inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism involves interference with bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication .
- Fungal Activity : The compound demonstrated antifungal activity against Candida albicans, suggesting potential use in treating fungal infections .
Absorption and Metabolism
The pharmacokinetics of this compound suggest good oral bioavailability with rapid absorption. Metabolic studies indicate that it undergoes N-acetylation and oxidation via cytochrome P450 enzymes, leading to both active and inactive metabolites.
Toxicological Profile
Toxicological assessments reveal moderate toxicity in animal models, primarily at high doses. Long-term studies are necessary to establish safety profiles fully.
Data Tables
特性
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-14(19-17-18-12-7-3-4-8-13(12)24-17)9-20-15(22)10-5-1-2-6-11(10)16(20)23/h1-2,5-6H,3-4,7-9H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYOWLGROSFMGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













